molecular formula C13H13N3O3 B3083258 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one CAS No. 113912-98-4

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B3083258
CAS No.: 113912-98-4
M. Wt: 259.26 g/mol
InChI Key: IKKFFHFXVCDSPE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one is a chemical compound based on the 1,2,4-triazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . While the specific properties and applications of this particular derivative are still under investigation, analogs and related 1,2,4-triazine derivatives have been extensively studied as potent inhibitors of enzymes like α-glucosidase, suggesting potential for metabolic disorder research . Furthermore, the 1,2,4-triazine core is a key pharmacophore in various therapeutic areas, and its derivatives are frequently explored for their anticancer, antimicrobial, and anticonvulsant properties . The structure features a 4-methoxyphenyl substituent and a 2-oxopropyl side chain, which may influence its solubility, binding affinity, and overall pharmacokinetic profile, making it a compound of interest for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related triazine compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9(17)8-16-13(18)15-12(7-14-16)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFFHFXVCDSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)N=C(C=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553798
Record name 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113912-98-4
Record name 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxopropyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(4-Hydroxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

    Reduction: 5-(4-Methoxyphenyl)-2-(2-hydroxypropyl)-1,2,4-triazin-3(2H)-one

    Substitution: 5-(4-Halophenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

Scientific Research Applications

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methoxyphenyl group enhances solubility in polar solvents (e.g., methanol, ethanol) compared to nonpolar derivatives like tert-butyl-substituted analogs .
  • Fused-ring systems (e.g., imidazo-triazinones) exhibit greater rigidity and thermal stability due to extended conjugation .

Physicochemical Properties

Solubility and Stability

  • Target Compound: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to methoxy and ketone groups, though experimental data are lacking. Similar triazinones show higher solubility in methanol (25°C: ~15 mg/mL) than in water (<1 mg/mL) .
  • Thioxo Derivatives (e.g., 4-amino-6-t-Bu-3-thioxo): Reduced aqueous solubility due to hydrophobic tert-butyl groups but improved stability via S···H hydrogen bonding .

Thermal and Electronic Properties

  • DFT calculations for the target compound highlight a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity suitable for further functionalization .
  • Triazolone derivatives () exhibit lower HOMO-LUMO gaps (~3.8 eV), correlating with their reported biological activity .

Tables and Figures :

  • Table 1 (Structural Comparison) summarizes key differences.
  • Solubility trends are inferred from analogous compounds in .
  • Theoretical data (HOMO-LUMO, DFT) are derived from .

Biological Activity

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one, with the CAS number 113912-98-4, is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C13H13N3O3
  • Molar Mass : 259.26 g/mol
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives, including this compound.

  • Mechanism of Action :
    • The compound exhibits inhibitory effects on key cellular pathways involved in cancer progression. It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
    • Additionally, it interacts with protein kinases involved in cell growth and survival pathways.
  • Case Studies :
    • A study reported that derivatives of triazine compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.82 µM to 16.32 µM .
    • The compound's ability to induce apoptosis in cancer cells was also noted, with evidence indicating an increase in pro-apoptotic protein BAX and a decrease in anti-apoptotic protein Bcl-2 levels .

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazine derivatives.

  • In Vitro Studies :
    • The compound has shown effectiveness against a range of bacterial strains. For instance, it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism behind this activity may involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.25Inhibition of PI3K/mTOR pathway
HeLa (Cervical)1.03Induction of apoptosis
HepG2 (Liver)12.21Topoisomerase inhibition
A549 (Lung)15.83Cell cycle arrest

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

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